5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyridinylmethylpiperazinyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 4-methoxybenzaldehyde and fluorinated amines under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with 4-(pyridin-4-ylmethyl)piperazine in the presence of a suitable base.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of reactions, including oxidation and reduction steps, to ensure the correct positioning of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxyphenyl positions, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-6-(4-pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
5-Fluoro-4-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidine: Lacks the pyridinylmethyl group, which may influence its binding properties and overall activity.
Uniqueness
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its reactivity, while the methoxyphenyl and pyridinylmethylpiperazinyl groups contribute to its potential biological activities.
Properties
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-28-18-4-2-17(3-5-18)20-19(22)21(25-15-24-20)27-12-10-26(11-13-27)14-16-6-8-23-9-7-16/h2-9,15H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCWWJMOOBIEEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC=NC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.